molecular formula C11H18N2O3S B12496901 Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate

Methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12496901
M. Wt: 258.34 g/mol
InChI Key: NKCIHAKAWLMTAH-UHFFFAOYSA-N
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Description

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, an amino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the introduction of the amino and hydroxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution on the thiazole ring could introduce various functional groups.

Scientific Research Applications

Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate include:

  • Ethyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
  • Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxamide

Uniqueness

What sets Methyl 2-((1R,3S)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate apart from similar compounds is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties

Properties

IUPAC Name

methyl 2-(3-amino-1-hydroxy-4-methylpentyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3/h5-7,9,14H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCIHAKAWLMTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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